![molecular formula C8H5BrF3N3 B13675884 6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675884.png)
6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazolo-pyridine scaffold substituted with bromo, methyl, and trifluoromethyl groups at positions 6, 3, and 8, respectively. The triazolo[4,3-a]pyridine core is known for its pharmacological relevance, particularly in antifungal and kinase-inhibitory applications . Substitutions at specific positions modulate physicochemical properties (e.g., solubility, lipophilicity) and biological activity .
Properties
Molecular Formula |
C8H5BrF3N3 |
---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
6-bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-13-14-7-6(8(10,11)12)2-5(9)3-15(4)7/h2-3H,1H3 |
InChI Key |
CZJUCOYTYPIDFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 6-Bromo-3-methyl-8-(trifluoromethyl)-triazolo[4,3-a]pyridine
Oxidative Cyclization Using N-Chlorosuccinimide (NCS)
One of the most efficient and mild methods for constructing thetriazolo[4,3-a]pyridine core with bromine substitution involves the oxidative cyclization of hydrazones using NCS as the chlorinating agent.
Procedure Summary:
- Dissolve the appropriate hydrazone precursor (10 mmol) in dry dimethylformamide (DMF, ~20 mL).
- Cool the solution in an ice bath to maintain 0 °C.
- Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise, noting the exothermic nature of the reaction.
- Stir the mixture at 0 °C for approximately 1 hour, then allow it to warm to room temperature.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the yellow precipitate and wash with petroleum ether.
- Dissolve the solid in hot water (~50 mL), then add triethylamine (Et3N, 10 mmol) dropwise under cooling to precipitate the product.
- Collect pale yellow crystals by filtration, washing with cold water.
Yields and Characterization:
- This method affords the 6-bromo substituted triazolopyridine derivatives in yields exceeding 90%.
- Characterization includes ^1H and ^13C NMR, FTIR, mass spectrometry, and X-ray crystallography confirming the structure and substitution pattern.
Structural Insights:
- X-ray diffraction studies reveal a planar fused ring system with extensive conjugation.
- The bromine atom is positioned at the 6-position of the triazolopyridine ring.
- The trifluoromethyl group is typically introduced via substitution on the pyridine ring prior to cyclization or through selective functional group transformations.
Table 1. Reaction Conditions and Yields for NCS-Mediated Cyclization
Parameter | Details |
---|---|
Solvent | Dry DMF |
Temperature | 0 °C initially, then room temp |
Oxidant | N-Chlorosuccinimide (NCS) |
Reaction Time | ~1 hour at 0 °C, then warming |
Yield | >90% |
Product Form | Pale yellow crystalline solid |
Characterization | NMR, FTIR, MS, X-ray diffraction |
Halogenation and Functional Group Introduction
- The bromine substituent at the 6-position can be introduced via electrophilic aromatic substitution on the pyridine precursor or by using brominated starting materials.
- The trifluoromethyl group (–CF3) is generally introduced through trifluoromethylation reactions using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3) on appropriately functionalized intermediates.
- Methylation at the 3-position is achieved by alkylation of the triazole nitrogen or via methyl-substituted hydrazone precursors.
Alternative Synthetic Routes via Diazonium Salt Intermediates
- Some literature reports the use of diazonium salts derived from aminopyridazine derivatives, which upon heating in alcohols undergo ring-switching transformations to yield triazolopyridine derivatives.
- These methods, while less direct, allow for structural diversification but often require longer reaction times and harsher conditions.
Comparative Analysis of Preparation Methods
Method | Advantages | Disadvantages | Yield Range | Key Reagents |
---|---|---|---|---|
NCS-mediated oxidative cyclization | Mild conditions, high yield (>90%) | Requires careful temperature control due to exothermicity | >90% | NCS, DMF, Et3N |
Diazonium salt ring-switching | Allows structural diversity | Longer reaction times, moderate yields | 30-60% | Aminopyridazine derivatives, alcohols |
Direct halogenation of pyridine | Straightforward bromination | Possible regioselectivity issues | Variable (50-70%) | Br2 or brominating agents |
Trifluoromethylation reactions | Introduces –CF3 group efficiently | Requires specialized reagents | Variable (40-80%) | TMSCF3, CF3I |
Research Results and Characterization Data
- The compound crystallizes in the monoclinic space group P 21/c with unit cell parameters approximately:
$$a = 14.3 \, \text{Å}, b = 6.94 \, \text{Å}, c = 12.7 \, \text{Å}, \beta = 100.3^\circ$$, volume $$V \approx 1240 \, \text{Å}^3$$. - X-ray diffraction confirms the planar fused triazolo-pyridine ring system with the bromine at position 6 and trifluoromethyl at position 8.
- ^1H NMR spectra show characteristic singlets for the methyl group at position 3 and aromatic protons consistent with substitution patterns.
- ^13C NMR confirms the presence of trifluoromethyl carbon signals and brominated aromatic carbons.
- FTIR spectra indicate typical triazole ring vibrations and C–Br stretching frequencies.
- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula including bromine and trifluoromethyl substituents.
The preparation of 6-Bromo-3-methyl-8-(trifluoromethyl)-triazolo[4,3-a]pyridine is best achieved through an oxidative cyclization of hydrazone precursors using N-chlorosuccinimide under carefully controlled low temperatures, followed by workup with triethylamine to afford high yields of the target compound. The introduction of bromine and trifluoromethyl groups requires strategic selection of starting materials and functional group transformations, often involving electrophilic halogenation and trifluoromethylation reagents. Characterization by NMR, FTIR, mass spectrometry, and X-ray crystallography confirms the structure and purity of the synthesized compound. These methods are supported by multiple independent research sources and patent literature, demonstrating robustness and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Substituted Derivatives: Products with various substituents replacing the bromine atom.
Oxidized and Reduced Forms: Compounds with altered oxidation states.
Cyclized Products: More complex heterocyclic compounds.
Scientific Research Applications
6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Medicinal Chemistry: Explored for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of the trifluoromethyl group enhances its binding affinity and specificity towards these targets, making it a potent bioactive molecule.
Comparison with Similar Compounds
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 108281-78-3)
- Structure : Bromo at C6, methyl at C3.
- Molecular Formula : C₇H₆BrN₃; MW : 212.05 g/mol.
- Physicochemical Properties : Predicted density = 1.76 g/cm³; pKa = 3.14.
- Applications : Serves as a precursor for cross-coupling reactions in medicinal chemistry .
- Key Difference : Lacks the 8-(trifluoromethyl) group, reducing lipophilicity compared to the target compound.
3-Bromo-8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1310097-29-0)
- Structure : Bromo at C3, chloro at C8, trifluoromethyl at C5.
- Molecular Formula : C₇H₃BrClF₃N₃; MW : 316.47 g/mol.
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 1021923-54-5)
Antifungal Activity
Kinase Inhibition
- 3-(Pyridin-3-yl) Derivatives : 6-Bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 943613-36-3) shows inhibitory activity against EGFR kinase (IC₅₀ = 0.12 µM), attributed to the pyridinyl group’s hydrogen-bonding capacity .
Q & A
Q. Key Data :
Step | Reagents/Conditions | Yield Range |
---|---|---|
Bromination | NBS, DMF, 80°C | 60-75% |
Cyclization | PhI(OAc)₂, CH₃CN, RT | 70-85% |
Trifluoromethylation | CuI, TMSCF₃, DMF | 50-65% |
How is structural characterization of this compound performed in academic research?
Basic Question
Standard techniques include:
Advanced Question
- X-ray Crystallography : Resolves 3D conformation and bond angles. For example, a related compound (6-bromo-3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine) showed a dihedral angle of 12.5° between triazole and pyridine rings, influencing π-π stacking in receptor binding .
What biological targets or mechanisms are associated with this compound?
Advanced Question
- Receptor Binding : Structural analogs act as positive allosteric modulators (PAMs) of mGluR2 receptors, implicated in neurological disorders. Binding affinity studies use radioligand assays (e.g., [³H]LY341495 displacement) .
- Enzyme Inhibition : Trifluoromethyl groups enhance metabolic stability, making derivatives potent inhibitors of cytochrome P450 enzymes in preclinical models .
Data Contradiction :
Substitution at the 8-position (trifluoromethyl vs. methyl) alters receptor specificity. For example, 8-trifluoromethyl derivatives show 10-fold higher mGluR2 affinity than 8-methyl analogs .
How do halogen substituents (Br vs. Cl, I) influence reactivity and bioactivity?
Advanced Question
- Reactivity : Bromine’s moderate electronegativity facilitates nucleophilic aromatic substitution (SNAr), while iodine’s larger size complicates regioselectivity. For example, 6-bromo derivatives undergo Suzuki coupling 3× faster than 6-chloro analogs .
- Bioactivity : Bromine enhances lipophilicity (logP +0.5 vs. chlorine), improving blood-brain barrier penetration in CNS-targeted compounds .
Q. Comparison Table :
Halogen (X) | logP | Suzuki Coupling Rate (rel.) | Bioactivity (IC₅₀ vs. mGluR2) |
---|---|---|---|
Br | 2.1 | 1.0 | 12 nM |
Cl | 1.8 | 0.3 | 45 nM |
I | 2.3 | 0.1 | 85 nM |
What strategies resolve contradictions in SAR studies for this compound?
Advanced Question
- 3D-QSAR Modeling : Comparative Molecular Field Analysis (CoMFA) of herbicidal triazolo-pyridines identified steric bulk at the 3-position as critical for activity (contour model R² = 0.91) .
- Data Normalization : Account for assay variability (e.g., cell-line differences) by normalizing IC₅₀ values to internal controls like Bismerthiazol .
Case Study :
A 3-methyl substituent reduced antifungal activity by 40% compared to a pyridinyl group, attributed to steric hindrance in target binding .
How are advanced derivatives designed to optimize pharmacokinetic properties?
Advanced Question
- Pro-drug Approaches : Esterification of carboxylic acid derivatives (e.g., 3-carboxylic acid analogs) improves oral bioavailability by 60% in rodent models .
- Metabolic Stability : Introducing deuterium at the methyl group reduces CYP450-mediated clearance (t₁/₂ increased from 2.1 to 4.3 hours) .
Table : Pharmacokinetic Parameters (Rat IV, 1 mg/kg)
Derivative | logD₇.₄ | t₁/₂ (h) | Cₘₐₓ (ng/mL) |
---|---|---|---|
Parent | 2.1 | 2.1 | 450 |
3-COOEt | 1.8 | 3.8 | 620 |
D₃-Methyl | 2.0 | 4.3 | 580 |
What analytical methods detect and quantify this compound in biological matrices?
Basic Question
- LC-MS/MS : MRM transitions (e.g., m/z 320 → 245 for quantification) with a LOQ of 0.1 ng/mL in plasma .
- HPLC-UV : Retention time 8.2 min (C18 column, 30% acetonitrile/0.1% TFA) .
How does the trifluoromethyl group influence electronic and steric properties?
Advanced Question
- Electron-Withdrawing Effect : The -CF₃ group reduces pKa of adjacent NH groups by 1.5 units, enhancing hydrogen-bond acceptor capacity .
- Steric Effects : Trifluoromethyl increases van der Waals volume by 25% compared to methyl, affecting binding pocket occupancy .
What computational tools predict the compound’s environmental fate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.